2'-(1-Piperidinyl)acetophenone
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Overview
Description
2'-(1-Piperidinyl)acetophenone, also known as 2-Phenyl-1-(piperidin-1-yl)ethanone, is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is characterized by a phenyl group attached to an ethanone moiety, which is further connected to a piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 2'-(1-Piperidinyl)acetophenone typically involves the reaction of 2’-fluoroacetophenone with piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2'-(1-Piperidinyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2'-(1-Piperidinyl)acetophenone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2'-(1-Piperidinyl)acetophenone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2'-(1-Piperidinyl)acetophenone can be compared with other similar compounds, such as:
1-(Phenacyl)piperidine: Similar in structure but with different substituents on the phenyl ring.
1-Trifluoroacetyl piperidine: Contains a trifluoroacetyl group instead of the ethanone moiety.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(2-piperidin-1-ylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)12-7-3-4-8-13(12)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRKZEDBPNTPBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292634 |
Source
|
Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39911-06-3 |
Source
|
Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39911-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(1-Piperidinyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper mentions that 1-(2-(Piperidin-1-yl)phenyl)ethanone derivatives can undergo reactions with mercury(II)-EDTA. What are the major products formed, and how does the substitution at the piperidine ring affect the reaction outcome?
A1: When reacting with mercury(II)-EDTA, 1-(2-(Piperidin-1-yl)phenyl)ethanone derivatives primarily yield three product types: trans-benzoquinolizidones, quinolinones, and lactams []. The reaction proceeds through a cyclic iminium ion intermediate, formed by the oxidation of the piperidine ring. This intermediate then reacts with the acetophenone moiety in different ways, leading to the observed product diversity.
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